Structural and Stereochemical Differentiation from Common Analogs
The target compound is defined by its unique combination of an (E)-configured α,β-unsaturated amide and a chiral (1R)-1-cyano-2-methylpropyl substituent, which distinguishes it from non-chiral or (S)-enantiomer analogs [1]. Quantitative data are limited to its computed structural descriptors: XLogP3-AA of 3.3, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and a topological polar surface area that can be calculated from its structure [1]. These properties place it in a favorable drug-like chemical space, but direct comparative data against specific analogs are not publicly available.
| Evidence Dimension | Structural uniqueness (stereochemistry and geometry) |
|---|---|
| Target Compound Data | (E)-configuration, (R)-stereocenter, XLogP3-AA = 3.3 [1] |
| Comparator Or Baseline | Non-chiral analogs or (S)-enantiomers of similar but-3-enamides |
| Quantified Difference | No quantitative biological data available for direct comparison; differentiation is based on structure-property relationships. |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) [1] |
Why This Matters
The specific stereochemistry is likely to influence target binding, as even enantiomeric switching can drastically alter potency and selectivity, making this compound non-interchangeable with its stereoisomers.
- [1] PubChem. Compound Summary for CID 86815641: N-[(1R)-1-cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/86815641. View Source
